molecular formula C10H8NNaO3S B1407578 Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate CAS No. 1785761-75-2

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate

Cat. No. B1407578
M. Wt: 245.23 g/mol
InChI Key: LDPSPFFCUURJHB-UHFFFAOYSA-M
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Description

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . It is used as a reagent in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors .


Synthesis Analysis

The synthesis of Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate and similar compounds often involves the reaction of 2-aminothiophenol and carbon disulfide . Another method involves starting from 6-ethoxy-2-mercaptobenzothiazole by alkylation with ethyl chloroacetate, hydrazinolysis, cyclization with carbon disulfide, and finally, S-acylation .


Molecular Structure Analysis

The molecular formula of Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is C9H6NNaO3S . Its average mass is 231.204 Da and its monoisotopic mass is 230.996613 Da .


Chemical Reactions Analysis

Benzothiazoles, including Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate, are highly reactive building blocks for organic and organoelement synthesis . They can be used in the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .

Scientific Research Applications

Antimicrobial Applications

New compounds derived from Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate have shown varying levels of antimicrobial activity. One study synthesized a series of derivatives and screened them for antimicrobial activity against various strains of bacteria and fungi, observing modest activity in some cases (Patel, Agravat, & Shaikh, 2011). Similarly, other compounds synthesized from the base compound exhibited significant antimicrobial properties, underscoring the potential of these derivatives in antibacterial applications (Bhagat, 2017).

Applications in Cancer Research

The sodium salt of a derivative of Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate was synthesized and investigated for its potential in inhibiting tumor cell growth, particularly in human neuroblastoma cell lines. The compound exhibited significant inhibitory activities, indicating its potential use in therapeutic applications related to tumor growth inhibition (Nikpour Nezhati et al., 2013).

Applications in Material Science

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate and its derivatives have also been explored in the field of material science. New mesomorphic benzothiazolyl derivatives, synthesized from the base compound, exhibited nematic and tilted smectic phases, displaying an odd-even effect. These findings are significant for the development of liquid crystal materials and further applications in display technologies (Koh et al., 2013).

Future Directions

The future directions for Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate and similar compounds could involve further exploration of their synthesis methods and potential applications . They could also be used in the development of new drugs and materials .

properties

IUPAC Name

sodium;6-ethoxy-1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPSPFFCUURJHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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